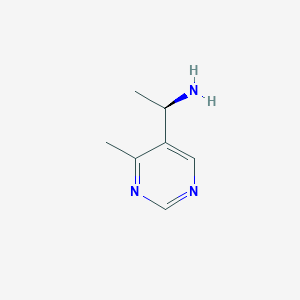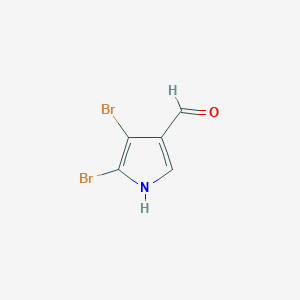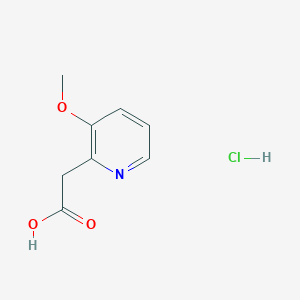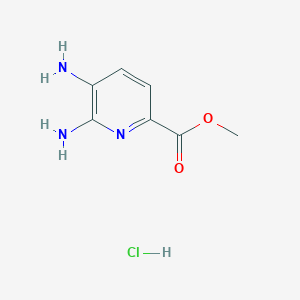![molecular formula C10H16ClN3O2 B1433531 3-cyclopropyl-5-[(2R,4S)-4-methoxypyrrolidin-2-yl]-1,2,4-oxadiazole hydrochloride CAS No. 1807939-02-1](/img/structure/B1433531.png)
3-cyclopropyl-5-[(2R,4S)-4-methoxypyrrolidin-2-yl]-1,2,4-oxadiazole hydrochloride
Overview
Description
3-cyclopropyl-5-[(2R,4S)-4-methoxypyrrolidin-2-yl]-1,2,4-oxadiazole hydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a cyclopropyl group, a methoxypyrrolidinyl group, and an oxadiazole ring. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms. The scalability of the synthesis process is essential for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-5-[(2R,4S)-4-methoxypyrrolidin-2-yl]-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities that make it useful in studying various biological processes.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-cyclopropyl-5-[(2R,4S)-4-methoxypyrrolidin-2-yl]-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives and compounds with cyclopropyl or methoxypyrrolidinyl groups. Examples include:
- 3-cyclopropyl-5-(4-methoxypyrrolidin-2-yl)-1,2,4-oxadiazole
- 3-cyclopropyl-5-(4-methoxypyrrolidin-2-yl)-1,2,4-thiadiazole .
Uniqueness
The uniqueness of 3-cyclopropyl-5-[(2R,4S)-4-methoxypyrrolidin-2-yl]-1,2,4-oxadiazole hydrochloride lies in its specific combination of functional groups and its potential biological activities. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
3-cyclopropyl-5-[(2R,4S)-4-methoxypyrrolidin-2-yl]-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2.ClH/c1-14-7-4-8(11-5-7)10-12-9(13-15-10)6-2-3-6;/h6-8,11H,2-5H2,1H3;1H/t7-,8+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLAPFUUGDHHMT-KZYPOYLOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(NC1)C2=NC(=NO2)C3CC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1C[C@@H](NC1)C2=NC(=NO2)C3CC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


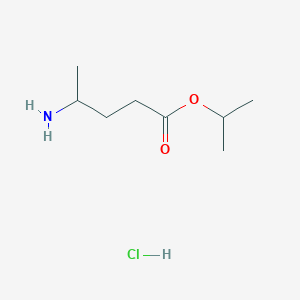
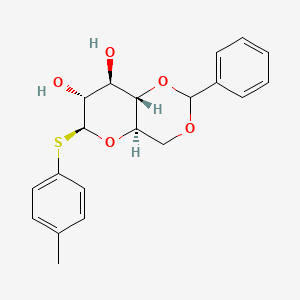
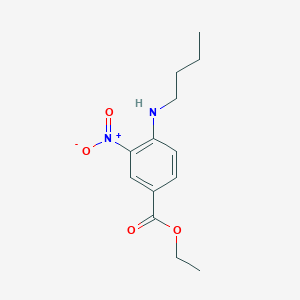
![3-fluoro-5-[2-(6-methylpyridin-2-yl)ethynyl]benzonitrile;hydrochloride](/img/structure/B1433457.png)
![Methyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate](/img/structure/B1433459.png)

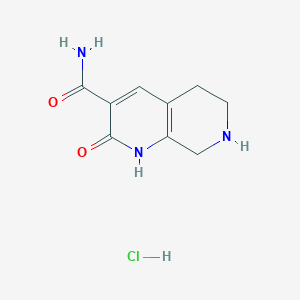
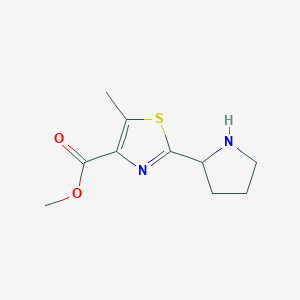
![2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol](/img/structure/B1433465.png)
![2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-one](/img/structure/B1433466.png)
